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Compound of Interest

Compound Name: Dimethylaminoparthenolide

Cat. No.: B600184

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical evidence for
Dimethylaminoparthenolide (DMAPT), a semi-synthetic analog of parthenolide, against its
parent compound and the standard-of-care chemotherapy agent, docetaxel. DMAPT is being
investigated for its potential as an anti-cancer agent, and this guide summarizes the available
gquantitative data, experimental methodologies, and underlying mechanisms of action to inform
future research and development.

Executive Summary

Dimethylaminoparthenolide (DMAPT) is a water-soluble derivative of parthenolide, a
naturally occurring sesquiterpene lactone. This modification significantly enhances its
bioavailability, a key limitation of parthenolide. Preclinical studies have demonstrated that
DMAPT exhibits potent anti-cancer activity across a range of malignancies, including prostate,
lung, bladder, and breast cancers, as well as leukemia. Its primary mechanism of action
involves the inhibition of the pro-survival transcription factor NF-kB and the induction of cellular
oxidative stress through the generation of reactive oxygen species (ROS). This dual activity
leads to cell cycle arrest and apoptosis in cancer cells. In preclinical models, DMAPT has
shown efficacy as a single agent, as a radiosensitizer, and in combination with other
therapeutic agents.
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Comparative Analysis of In Vitro Cytotoxicity

The anti-proliferative activity of DMAPT has been evaluated in numerous cancer cell lines. The
following tables summarize the half-maximal inhibitory concentration (IC50) values for DMAPT
and its parent compound, parthenolide, as well as for the standard chemotherapy agent,
docetaxel, in relevant cancer cell lines.

Table 1: IC50 Values of DMAPT and Parthenolide in Various Cancer Cell Lines

Compound Cell Line Cancer Type IC50 (pM)
DMAPT PC-3 Prostate Cancer ~5-10
CWR22Rv1 Prostate Cancer ~5-10
DuU145 Prostate Cancer ~4
Non-Small Cell Lung
A549 ~5-20
Cancer
Non-Small Cell Lung n
H522 Not specified
Cancer
UMUC-3 Bladder Cancer ~5-20
HT-1197 Bladder Cancer Not specified
HT-1376 Bladder Cancer Not specified

Parthenolide

SiHa

Cervical Cancer 8.42 £ 0.76[1]

MCF-7 Breast Cancer 9.54 + 0.82[1]
MDA-MB-231 Breast Cancer Not specified
Acute Myeloid
DMAPT AML cells LD50: 1.7

Leukemia

Table 2: IC50 Values of Docetaxel in Prostate Cancer Cell Lines for Comparison
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Compound Cell Line Cancer Type IC50 (nM)
Docetaxel LNCaP Prostate Cancer 0.78-1.06[2]
C4-2B Prostate Cancer 1.00-1.40[2]

PC-3 Prostate Cancer 4.75 £ 0.05[3]

DuU145 Prostate Cancer Not specified

Note: Direct comparative studies of DMAPT and docetaxel under the same experimental
conditions are limited. The data presented for docetaxel is for contextual comparison.

In Vivo Efficacy in Preclinical Models

DMAPT has demonstrated significant anti-tumor activity in various in vivo models.

Table 3: Summary of In Vivo Studies with DMAPT
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Cancer Type

Animal Model

DMAPT Dosage
and Administration

Key Findings

Prostate Cancer

PC-3 xenografts in

athymic nude mice

100 mg/kg, daily oral

gavage

In combination with
radiation, significantly
decreased tumor
volume compared to

either treatment alone.

[4]

Prostate Cancer

TRAMP mice

100 mg/kg, oral

gavage thrice weekly

Slowed tumor
development and
reduced lung

metastasis.

Lung Cancer

A549 xenografts in

athymic nude mice

100 mg/kg/day, daily

oral gavage

Suppressed
subcutaneous tumor
growth by 54% and
lung metastatic

volume by 28%.

Bladder Cancer

UMUC-3 xenografts in

100 mg/kg, twice daily

Suppressed tumor

athymic nude mice oral gavage growth by 63%.
In combination with
castration,
VCaP-CR xenografts N significantly reduced
Prostate Cancer Not specified

in mice

tumor growth
compared to

castration alone.[2]

Mechanism of Action: Signaling Pathways

DMAPT's anti-cancer effects are primarily attributed to its modulation of the NF-kB and ROS-

mediated signaling pathways.

NF-kB Inhibition
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DMAPT, similar to its parent compound parthenolide, is a potent inhibitor of the canonical NF-
KB pathway. It is understood to directly target and inhibit the IkB kinase (IKK) complex,
preventing the phosphorylation and subsequent degradation of the inhibitory protein IkBa. This
action sequesters the NF-kB (p65/p50) dimer in the cytoplasm, blocking its translocation to the
nucleus and preventing the transcription of pro-survival and anti-apoptotic genes.

Caption: DMAPT inhibits the canonical NF-kB signaling pathway by targeting the IKK complex.

Induction of Reactive Oxygen Species (ROS)

DMAPT has been shown to induce the generation of intracellular ROS. This increase in
oxidative stress can lead to DNA damage and activation of stress-related signaling pathways,
such as the JNK pathway, ultimately contributing to apoptotic cell death.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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